molecular formula C21H21N3O4 B3003019 N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide CAS No. 2034289-93-3

N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Cat. No. B3003019
M. Wt: 379.416
InChI Key: XNJKOJCDQLWGSB-UHFFFAOYSA-N
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Description

N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a compound that is likely to possess biological activity due to the presence of a piperidine moiety, which is a common feature in many pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related piperidine derivatives and their synthesis, as well as biological activities, which can provide insights into the potential properties of the compound .

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the formation of the piperidine ring followed by functionalization at various positions on the ring. For example, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines involves cyclodesulfurization, alkylation, and deprotection steps . Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives includes the introduction of substituents at the nitrogen atom of the piperidine ring to enhance activity . These methods could potentially be adapted for the synthesis of N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide by incorporating the benzo[d]oxazol-2-yloxy moiety at the appropriate step.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The presence of a piperidine ring provides a basic nitrogen atom that can interact with biological targets. The substitution pattern on the piperidine ring and the nature of the substituents can significantly affect the compound's activity. For instance, the introduction of a bulky moiety in the para position of the benzamide increased anti-acetylcholinesterase activity . The molecular structure of N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide, with its benzo[d]oxazol-2-yloxy group, may similarly influence its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The reactivity of the piperidine nitrogen atom is often exploited in the synthesis of these compounds, as seen in the alkylation and reductive amination reactions . The electrophilic substitution at the nitrogen atom with different electrophiles, as described in the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, is another example of the chemical reactivity of piperidine derivatives . These reactions are essential for the introduction of pharmacophores and optimizing the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and lipophilicity, are influenced by the substituents attached to the piperidine ring. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the basicity of the piperidine nitrogen was found to be important for the anti-acetylcholinesterase activity . The physical and chemical properties of N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide would need to be characterized to understand its behavior in biological systems and its potential as a therapeutic agent.

Future Directions

The future directions for “N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide” and other benzoxazole derivatives could involve further exploration of their pharmacological activities and potential applications in the treatment of various diseases . The development of new chemical entities is necessary due to the rapid increase in multi-drug resistant infections and the need for better efficacy, less adverse effects, and improved survival rates in cancer treatment .

properties

IUPAC Name

N-[4-[4-(1,3-benzoxazol-2-yloxy)piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14(25)22-16-8-6-15(7-9-16)20(26)24-12-10-17(11-13-24)27-21-23-18-4-2-3-5-19(18)28-21/h2-9,17H,10-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJKOJCDQLWGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide

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